N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide
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Overview
Description
N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is a complex organic compound that features a quinoline core substituted with a fluoro group, a hydroxy group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 6-fluoro-8-hydroxyquinoline and 1H-imidazole. The key steps in the synthesis may involve:
Nitration and Reduction: Introduction of the nitro group followed by its reduction to an amine.
Acylation: Formation of the acetamide group through acylation reactions.
Cyclization: Formation of the imidazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinolinone derivative.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the imidazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a ligand in coordination chemistry.
Biological Studies: It can be used as a probe to study enzyme interactions or as a fluorescent marker due to the presence of the quinoline core.
Mechanism of Action
The mechanism of action of N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The imidazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-8-hydroxyquinoline: Shares the quinoline core but lacks the imidazole ring.
1H-Imidazole: Contains the imidazole ring but lacks the quinoline core.
Quinolin-2-ylacetamide: Similar structure but without the fluoro and hydroxy substitutions.
Uniqueness
N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is unique due to the combination of the quinoline core, fluoro, hydroxy, and imidazole substitutions. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H11FN4O2 |
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Molecular Weight |
286.26 g/mol |
IUPAC Name |
N-(6-fluoro-8-hydroxy-4-imidazol-1-ylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C14H11FN4O2/c1-8(20)17-13-6-11(19-3-2-16-7-19)10-4-9(15)5-12(21)14(10)18-13/h2-7,21H,1H3,(H,17,18,20) |
InChI Key |
CHIWTNOIVDPXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C(C=C2O)F)C(=C1)N3C=CN=C3 |
Origin of Product |
United States |
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